molecular formula C12H16N2O5S B13520509 5-[(4-Sulfamoylphenyl)formamido]pentanoicacid

5-[(4-Sulfamoylphenyl)formamido]pentanoicacid

Cat. No.: B13520509
M. Wt: 300.33 g/mol
InChI Key: OXBLIHHEGCPKCJ-UHFFFAOYSA-N
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Description

5-[(4-Sulfamoylphenyl)formamido]pentanoic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a formamido group and a pentanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Sulfamoylphenyl)formamido]pentanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with formic acid to form the formamido derivative. This intermediate is then reacted with a pentanoic acid derivative under specific conditions to yield the final product. The reaction conditions often include controlled temperature, pH, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 5-[(4-Sulfamoylphenyl)formamido]pentanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Sulfamoylphenyl)formamido]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted phenyl derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[(4-Sulfamoylphenyl)formamido]pentanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-Sulfamoylphenyl)formamido]pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor cell proliferation and survival. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Sulfamoylphenyl)formamido]pentanoic acid is unique due to its specific structure, which combines a sulfamoyl group, a formamido group, and a pentanoic acid chain. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

5-[(4-sulfamoylbenzoyl)amino]pentanoic acid

InChI

InChI=1S/C12H16N2O5S/c13-20(18,19)10-6-4-9(5-7-10)12(17)14-8-2-1-3-11(15)16/h4-7H,1-3,8H2,(H,14,17)(H,15,16)(H2,13,18,19)

InChI Key

OXBLIHHEGCPKCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCCC(=O)O)S(=O)(=O)N

Origin of Product

United States

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